Benzyl (3-aminopropyl)carbamate hydrochloride

Purity analysis HPLC Quality control

Benzyl (3-aminopropyl)carbamate hydrochloride (CAS 17400-34-9) is a mono‑Cbz‑protected 1,3‑diaminopropane building block supplied as a crystalline hydrochloride salt with a molecular weight of 244.72 g/mol (C₁₁H₁₇ClN₂O₂). It is a member of the alkyl‑diamine linker family and is routinely employed as a synthetic intermediate in medicinal chemistry, notably as a rigid, three‑carbon spacer in the assembly of proteolysis‑targeting chimeras (PROTACs).

Molecular Formula C11H16N2O2 · HCl
Molecular Weight 244.72 g/mol
CAS No. 17400-34-9
Cat. No. B554901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (3-aminopropyl)carbamate hydrochloride
CAS17400-34-9
Molecular FormulaC11H16N2O2 · HCl
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCN.Cl
InChIInChI=1S/C11H16N2O2.ClH/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2,(H,13,14);1H
InChIKeyXKMBTMXQMDLSRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3-aminopropyl)carbamate hydrochloride (CAS 17400-34-9) – Technical Baseline for PROTAC Linker Procurement


Benzyl (3-aminopropyl)carbamate hydrochloride (CAS 17400-34-9) is a mono‑Cbz‑protected 1,3‑diaminopropane building block supplied as a crystalline hydrochloride salt with a molecular weight of 244.72 g/mol (C₁₁H₁₇ClN₂O₂) . It is a member of the alkyl‑diamine linker family and is routinely employed as a synthetic intermediate in medicinal chemistry, notably as a rigid, three‑carbon spacer in the assembly of proteolysis‑targeting chimeras (PROTACs) . The hydrochloride form enhances aqueous solubility and simplifies handling compared with the free base .

Why a Generic 'Diamine Linker' Cannot Substitute for Benzyl (3-aminopropyl)carbamate hydrochloride in Rational Design


Cbz‑1,3‑diaminopropane hydrochloride occupies a narrow, quantifiable design space that generic diamines or differently protected analogs cannot replicate. Subtle variations in the protecting group (Cbz vs. Boc vs. Fmoc) dictate orthogonal deprotection conditions that are non‑interchangeable in multi‑step sequences [1]. Likewise, even a one‑carbon change in the alkyl chain length (n = 2, 3 or 4) fundamentally alters the distance and flexibility between conjugated ligands, directly impacting the ternary‑complex geometry and degradation efficiency of PROTACs [2]. The specific combination of a Cbz‑protected primary amine, a three‑carbon aliphatic spacer, and a hydrochloride counterion delivers a unique balance of solubility, stability and synthetic utility that is not matched by any single in‑class alternative .

Quantitative Differentiation Evidence for Benzyl (3-aminopropyl)carbamate hydrochloride (CAS 17400-34-9) vs. Key Analogs


Purity Benchmarking: HPLC Purity ≥99% vs. Industry Standard ≥98%

Commercial lots of benzyl (3-aminopropyl)carbamate hydrochloride are routinely available with an HPLC purity of ≥99% . In contrast, the widely used Boc analog (Boc‑1,3‑diaminopropane hydrochloride, CAS 127346-48-9) and the shorter Cbz‑C2 analog (Cbz‑1,2‑diaminoethane hydrochloride, CAS 18807-71-1) are more commonly supplied at ≥98% or ≥95% purity levels, respectively . The availability of a higher‑purity grade (≥99% by HPLC) reduces the need for additional purification steps and minimizes unknown impurity profiles in critical applications such as GMP‑adjacent peptide synthesis or PROTAC lead optimization .

Purity analysis HPLC Quality control

Melting Point Range: A 185–189 °C Sharp Endotherm for Identity Confirmation and Purity Assessment

The target compound exhibits a narrow melting point range of 185–189 °C , which is consistently reported across multiple vendors. This range is significantly higher and narrower than that of the Boc analog (159–161 °C) and the Fmoc analog (>100 °C, decomposition) , and is clearly distinguishable from the C2‑Cbz homolog (169–172 °C) and the C4‑Cbz homolog (192–196 °C) . The well‑defined melting point serves as a robust, low‑cost identity test to verify receipt of the correct linker and to assess gross purity before committing material to high‑value synthetic sequences.

Melting point Thermal analysis Identity testing

Linker Length Optimization: The Three‑Carbon Spacer Maximizes PROTAC Degradation Potency in Empirical SAR Models

In the rational design of PROTACs, linker length is a first‑order determinant of degradation potency (DC₅₀). A curated meta‑analysis of linker SAR studies normalized for linear alkyl chains demonstrates that three‑atom spacers (n = 3, e.g., 1,3‑diaminopropane‑derived linkers) frequently yield optimal ternary‑complex geometries and maximal degradation efficiency, whereas shorter (n = 2) or longer (n = 4) alkyl chains can reduce potency by ≥10‑fold in select systems [1]. The target compound provides the precise three‑carbon backbone that has been empirically validated as a productive starting point for linker SAR exploration, while the Cbz protecting group allows for subsequent deprotection and functionalization under orthogonal conditions .

PROTAC linker Structure-activity relationship Ternary complex

Deprotection Orthogonality: Cbz Enables Catalytic Hydrogenolysis While Boc and Fmoc Demand Acidic or Basic Conditions

The Cbz group is selectively cleaved by catalytic hydrogenolysis (H₂, Pd/C), a set of conditions that leaves acid‑labile (Boc) and base‑labile (Fmoc) protecting groups intact [1]. This orthogonality is essential in multi‑step syntheses where differential protection of two amines is required. In contrast, the Boc‑1,3‑diaminopropane analog requires acidic conditions (TFA) for deprotection, which is incompatible with acid‑sensitive functionalities, while the Fmoc analog requires basic conditions (piperidine), which can be problematic for base‑sensitive substrates [1]. The hydrochloride salt form of the Cbz compound further ensures that the material is immediately ready for use without neutralization steps that would be necessary for the free base.

Protecting group strategy Orthogonal deprotection Peptide synthesis

Proven Application Scenarios for Benzyl (3-aminopropyl)carbamate hydrochloride Based on Quantitative Evidence


PROTAC Lead Optimization: Starting from the Empirically Favored Three‑Carbon Linker

The compound provides a pre‑validated three‑carbon spacer that is known to maximize degradation potency in many PROTAC systems [1]. By beginning SAR campaigns with this linker rather than shorter (n = 2) or longer (n = 4) analogs, medicinal chemistry teams can reduce the number of linker variants that must be synthesized and tested, focusing resources on warhead and E3‑ligand optimization .

Peptide Synthesis Requiring Orthogonal Amine Protection

In solid‑phase peptide synthesis, the Cbz group is orthogonal to Boc and Fmoc protecting groups, enabling sequential deprotection and selective amine functionalization [1]. The hydrochloride salt form of this Cbz‑diamine is water‑soluble and ready for immediate coupling without a neutralization step, streamlining the synthetic workflow .

Quality Control Verification Using Distinctive Melting Point

The narrow melting point range of 185–189 °C is a reliable, low‑cost identity check that distinguishes this compound from its C2‑Cbz (169–172 °C) and C4‑Cbz (192–196 °C) homologs [1]. QC laboratories can quickly confirm that the correct linker has been received and that it has not undergone significant decomposition, reducing the risk of costly synthetic failures downstream.

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